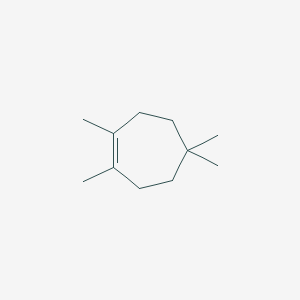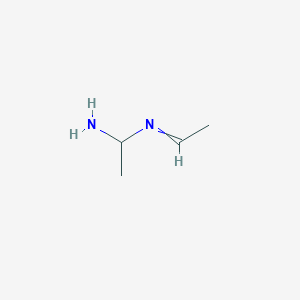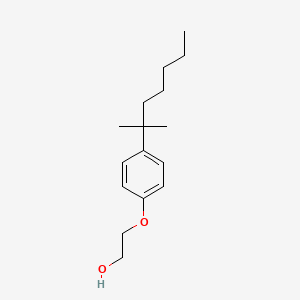![molecular formula C23H42S2Sn B14340180 Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane CAS No. 93370-66-2](/img/structure/B14340180.png)
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane is an organotin compound characterized by its unique structure, which includes a tin atom bonded to three butyl groups and a complex organic moiety. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane typically involves the reaction of tributylstannane with the appropriate organic halide under conditions that promote the formation of the desired organotin compound. Common reagents used in the synthesis include Grignard reagents and organolithium compounds, which facilitate the formation of the carbon-tin bond.
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form simpler organotin hydrides.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or other organohalides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mecanismo De Acción
The mechanism by which Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound with similar applications in organic synthesis.
Tributyl(1-ethoxyvinyl)tin: Used in similar types of reactions and applications.
Tributyl(1-propynyl)tin: Also used in organic synthesis and industrial applications.
Uniqueness
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane is unique due to its specific organic moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable.
Propiedades
Número CAS |
93370-66-2 |
|---|---|
Fórmula molecular |
C23H42S2Sn |
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
tributyl-(1-methylsulfanyl-4-phenylbutyl)sulfanylstannane |
InChI |
InChI=1S/C11H16S2.3C4H9.Sn/c1-13-11(12)9-5-8-10-6-3-2-4-7-10;3*1-3-4-2;/h2-4,6-7,11-12H,5,8-9H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
HQLYSGRTQWXVBW-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SC(CCCC1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


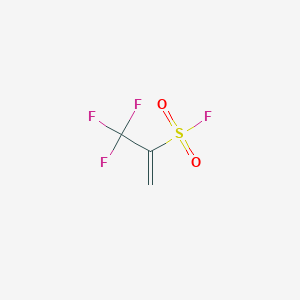
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
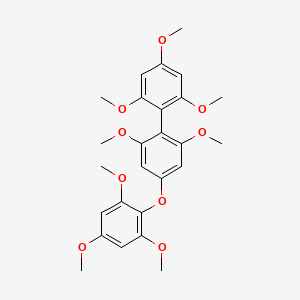
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
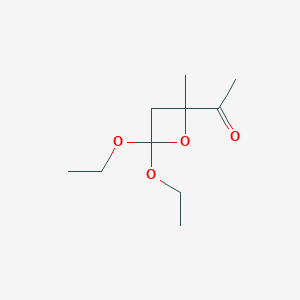

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

